molecular formula C19H19NO B3403595 (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 1164465-88-6

(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B3403595
CAS RN: 1164465-88-6
M. Wt: 277.4 g/mol
InChI Key: FKRPYXCRUAIJQQ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one, also known as chalcone, is a chemical compound with a yellow crystalline appearance. It is a member of the chalconoid family and is widely used in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes, modulation of gene expression, and interaction with cellular receptors. Chalcone has been found to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and tyrosinase. It has also been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
Chalcone has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects, which can help reduce oxidative stress and inflammation in the body. It has also been found to have antitumor effects by inducing apoptosis in cancer cells. Additionally, (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one has been found to have antimicrobial effects against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for lab experiments, including its low toxicity, easy synthesis, and availability. However, it also has some limitations, including its low solubility in water and its instability in acidic and basic conditions.

Future Directions

There are several future directions for (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one research, including the development of (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one-based drugs for the treatment of various diseases, the investigation of its mechanisms of action, and the synthesis of (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one derivatives with improved properties. Additionally, the use of (E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one in combination with other compounds could lead to the development of more effective therapies for various diseases.

Scientific Research Applications

Chalcone has been widely used in scientific research due to its various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been found to have potential in treating various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRPYXCRUAIJQQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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